molecular formula C5H12ClN B14660548 N-(2-chloroethyl)propan-1-amine CAS No. 42453-16-7

N-(2-chloroethyl)propan-1-amine

Cat. No.: B14660548
CAS No.: 42453-16-7
M. Wt: 121.61 g/mol
InChI Key: CFZUIIKEGAIPQS-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)propan-1-amine (CAS: 763884-48-6) is a chloroethylamine derivative with the molecular formula C₆H₁₃ClN. Its structure consists of a propan-1-amine backbone substituted with a 2-chloroethyl group on the nitrogen atom. This compound is notable for its alkylating properties, which arise from the reactive chloroethyl group.

Properties

CAS No.

42453-16-7

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

N-(2-chloroethyl)propan-1-amine

InChI

InChI=1S/C5H12ClN/c1-2-4-7-5-3-6/h7H,2-5H2,1H3

InChI Key

CFZUIIKEGAIPQS-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for synthesizing N-(2-chloroethyl)propan-1-amine involves the nucleophilic substitution of 2-chloroethylamine with propylamine.

    Alkylation of Ammonia: Another method involves the alkylation of ammonia with 2-chloropropane.

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-chloroethyl)propan-1-amine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-chloroethyl)propan-1-amine is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study the effects of alkylating agents on cellular processes.

Industry: Industrially, this compound is used in the production of surfactants, polymers, and other specialty chemicals. Its reactivity makes it a valuable component in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)propan-1-amine involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to changes in the structure and function of these molecules, affecting cellular processes and potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amine Group

N-(2-Chloroethyl)-N-methylpropan-1-amine
  • Molecular Formula : C₆H₁₃ClN (same as parent compound).
  • Key Feature : A methyl group replaces one hydrogen on the nitrogen.
  • This modification is seen in compounds like 2-(N-Methyl-N-propylamino)ethyl chloride, which is classified under Schedule 2B10 for regulatory purposes .
N-(2-Chloroethyl)-N-isopropylpropan-1-amine
  • Molecular Formula : C₇H₁₅ClN.
  • Key Feature : A bulkier isopropyl group replaces a hydrogen.
  • Impact : Steric hindrance from the isopropyl group may reduce alkylation efficiency but improve metabolic stability. This compound (CAS: 68937-41-7) is used in specialized synthetic routes and has distinct regulatory classifications .
Novembichin (2-Chloro-N,N-bis(2-chloroethyl)propan-1-amine hydrochloride)
  • Molecular Formula : C₇H₁₄Cl₃N · HCl.
  • Key Feature : Two additional chloroethyl groups.
  • Impact : This trifunctional alkylator exhibits potent DNA crosslinking activity, historically used in chemotherapy. However, its high reactivity correlates with systemic toxicity .

Key Observations :

  • Lipophilicity and Solubility: Larger substituents (e.g., isopropyl) increase logP but reduce water solubility, impacting bioavailability.
  • Novembichin’s trifunctional structure maximizes DNA crosslinking but also elevates toxicity .

Functional Comparison: Pharmacological and Therapeutic Profiles

Antimicrobial and Antifungal Agents

  • Thiopyrimidinone Derivatives: N-(2-Chloroethyl)pyrrolidine and piperidine analogs () are intermediates in synthesizing antimicrobial thiopyrimidinones. These compounds show broad-spectrum activity against Staphylococcus aureus and Candida albicans, with MIC values <10 µg/mL .

Neurological and Cardiovascular Effects

  • SY-14: A naphthalene-based analog (N-(2-chloroethyl)-N-ethyl-1-naphthalenemethylamine) blocks epinephrine and histamine receptors.

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